molecular formula C6H12ClNO B8569947 5-chloro-N-methylpentanamide CAS No. 15865-13-1

5-chloro-N-methylpentanamide

Cat. No.: B8569947
CAS No.: 15865-13-1
M. Wt: 149.62 g/mol
InChI Key: WXKAAQLKLIQGAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-N-methylpentanamide (CAS: 15865-13-1) is an organic compound with the molecular formula C 6 H 12 ClNO and a molecular weight of 149.62 g/mol . This chemical features a terminal chloro group and an N-methyl amide functionality, making it a valuable building block in organic synthesis and medicinal chemistry research . This compound serves as a key synthetic intermediate for the preparation of more complex molecules. Its structure allows for further functionalization, particularly through nucleophilic substitution of the chloro group or reactions at the amide bond. While specific biological data for this compound is limited, structural analogs, such as related N-substituted chloro-pentanamide derivatives, are utilized in proteomics research and have been identified as metabolites or intermediates in the synthesis of pharmaceutical compounds . The product is provided strictly For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use .

Properties

CAS No.

15865-13-1

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

5-chloro-N-methylpentanamide

InChI

InChI=1S/C6H12ClNO/c1-8-6(9)4-2-3-5-7/h2-5H2,1H3,(H,8,9)

InChI Key

WXKAAQLKLIQGAO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : The nitro-substituted derivatives (e.g., 5-chloro-N-(4-nitrophenyl)pentanamide) exhibit higher molecular weights and polarities due to the electron-withdrawing nitro group, which may enhance reactivity in coupling reactions or as intermediates in drug synthesis .
  • Dual N-Substituents : 5-Chloro-N-methoxy-N-methylpentanamide features both methoxy and methyl groups on the nitrogen, which could alter solubility and metabolic pathways compared to the simpler N-methyl analog .

Q & A

Basic Research Questions

Q. What are the established synthesis pathways for 5-chloro-N-methylpentanamide, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 5-chloro-substituted amines (e.g., 5-chloropyridin-2-amine) and methyl-substituted carboxylic acids (e.g., 2-methylpentanoic acid). Key steps include:

  • Activation : Use of coupling agents like ethyl chloroformate or triethylamine in dichloromethane (DCM) at room temperature to facilitate amide bond formation .
  • Purification : Column chromatography or recrystallization to isolate the product. Yields range from 47% to 98%, depending on the amine-carboxylic acid pairing and solvent system .
  • Optimization : Adjusting stoichiometry (e.g., 1:1.2 molar ratio of amine to acid) and using polar aprotic solvents (e.g., DMSO) under reflux can enhance reaction efficiency .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : 1H^1H NMR will show signals for the methyl group (δ 1.2–1.5 ppm) and the chloro-substituted aromatic protons (δ 7.0–8.0 ppm). 13C^{13}C NMR confirms the carbonyl (C=O) at ~170 ppm .
  • IR : Strong absorption bands at ~1650 cm1^{-1} (amide C=O stretch) and ~750 cm1^{-1} (C-Cl stretch) .
  • Mass Spectrometry : Molecular ion peak at m/z 226.70 (molecular weight) and fragmentation patterns for the chloro-methylpentanamide backbone .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Literature Meta-Analysis : Cross-reference studies using standardized bioassays (e.g., enzyme inhibition IC50_{50} values) to identify variability in experimental protocols .
  • Structural Validation : Confirm compound purity (>95% via HPLC) and stereochemistry (if applicable) to rule out impurities as confounding factors .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors (e.g., kinases) and compare with experimental data .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives in medicinal chemistry?

  • Methodological Answer :

  • Positional Isomer Synthesis : Synthesize analogs with chloro/methyl groups at alternative positions (e.g., 4-chloro vs. 5-chloro) to assess positional effects on bioactivity .
  • Functional Group Substitution : Replace the methyl group with bulkier substituents (e.g., ethyl, isopropyl) to study steric effects on receptor binding .
  • Pharmacophore Mapping : Overlay active and inactive analogs in software like Schrödinger to identify critical hydrogen-bonding or hydrophobic interactions .

Q. How can researchers design experiments to evaluate the metabolic stability of this compound in preclinical models?

  • Methodological Answer :

  • In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS to calculate half-life (t1/2t_{1/2}) .
  • CYP450 Inhibition Screening : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric assays to predict drug-drug interaction risks .
  • In Vivo Pharmacokinetics : Administer the compound to rodents and measure plasma concentration-time profiles to determine bioavailability and clearance rates .

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